molecular formula C11H16O B6615610 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde CAS No. 59820-19-8

2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde

Cat. No.: B6615610
CAS No.: 59820-19-8
M. Wt: 164.24 g/mol
InChI Key: ZZKQGFSKJRUVOL-WMZJFQQLSA-N
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Description

2-[(1E)-3,5,5-Trimethylcyclohex-2-en-1-ylidene]acetaldehyde is a conjugated enal compound featuring a cyclohexenylidene core substituted with three methyl groups at positions 3, 5, and 5, and an acetaldehyde moiety at position 2. Its molecular formula is C₁₂H₁₈O, with a molecular weight of 178.27 g/mol (calculated from ). The (1E) configuration indicates a trans arrangement of substituents around the double bond, which influences its stereochemical and electronic properties. This compound is cataloged as a building block in organic synthesis (EN300-25390529), suggesting applications in pharmaceuticals, agrochemicals, or materials science .

Properties

IUPAC Name

(2E)-2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-9-6-10(4-5-12)8-11(2,3)7-9/h4-6H,7-8H2,1-3H3/b10-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKQGFSKJRUVOL-WMZJFQQLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=O)CC(C1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C/C(=C/C=O)/CC(C1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde can be synthesized through several methods:

    Oxidation of Alkenes: One common method involves the oxidation of alkenes to form aldehydes.

    Hydration of Alkynes: Another method involves the hydration of alkynes to form aldehydes.

Industrial Production Methods

In industrial settings, the production of 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of method depends on factors such as yield, purity, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines and alcohols

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

Synthesis of Organic Compounds

2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde serves as a versatile building block in organic synthesis. It can undergo various reactions such as:

  • Aldol Condensation : This compound can participate in aldol reactions to form larger carbon skeletons, which are crucial for synthesizing complex organic molecules.
  • Michael Additions : The electrophilic nature of the aldehyde group allows it to engage in Michael addition reactions with nucleophiles, enabling the formation of new carbon-carbon bonds.

Material Science

The compound has been explored for its potential use in developing advanced materials:

  • Dye-Sensitized Solar Cells (DSSCs) : Research indicates that derivatives of this compound can act as effective sensitizers in DSSCs due to their ability to absorb light and convert it into electrical energy. The incorporation of 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde into the dye structure enhances the efficiency of these solar cells by improving light absorption properties .

Fluorescent Materials

Studies have shown that compounds derived from 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde exhibit significant fluorescence properties. These fluorescent materials are useful in:

  • Chemical Sensors : The compound can be used in the development of sensors that detect specific chemical environments based on fluorescence changes.

There is emerging interest in the biological applications of this compound:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives may possess antimicrobial activity, making them candidates for developing new antimicrobial agents.

Case Studies

StudyApplicationFindings
Study on Dye-Sensitized Solar CellsUtilization as a sensitizerEnhanced light absorption and conversion efficiency compared to conventional dyes .
Investigation into Fluorescent PropertiesDevelopment of chemical sensorsSignificant fluorescence red-shifting observed; potential for use in environmental monitoring .
Antimicrobial Activity AssessmentBiological testingSome derivatives showed promising results against various microbial strains .

Mechanism of Action

The mechanism of action of 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications References
2-[(1E)-3,5,5-Trimethylcyclohex-2-en-1-ylidene]acetaldehyde C₁₂H₁₈O 178.27 3,5,5-Trimethylcyclohexenylidene core; conjugated enal system Organic synthesis intermediate; potential pheromone analog
(Z)-2-(3,3-Dimethylcyclohexylidene)acetaldehyde (Z-DMCHA) C₁₀H₁₆O 152.23 3,3-Dimethylcyclohexenylidene core; Z-configuration Pheromone component in beetles (e.g., Anthonomus grandis)
(E)-2-(3,3-Dimethylcyclohexylidene)acetaldehyde (E-DMCHA) C₁₀H₁₆O 152.23 3,3-Dimethylcyclohexenylidene core; E-configuration Pheromone component in beetles (e.g., Curculio caryae)
2-Chloro-2-phenylacetaldehyde C₈H₇ClO 154.59 Chlorinated phenyl group; α-chloroaldehyde Byproduct in degradation studies; GC-MS reference standard
2-[(1E)-3-[(tert-butyldiphenylsilyl)oxy]cyclohexylidene]acetaldehyde (Compound 8a) C₃₈H₄₈O₂SSi₂ 1088.54 Bulky silyl-protected substituents; extended conjugation Intermediate in optoelectronic material synthesis

Key Observations:

Structural and Stereochemical Differences :

  • The trimethyl substitution in the target compound introduces greater steric hindrance compared to DMCHA analogs (dimethyl substitution). This likely reduces volatility and increases thermal stability, as seen in higher-boiling analogs like chlorophenylacetaldehydes .
  • The (1E)-configuration distinguishes it from pheromonal (Z)-DMCHA and (E)-DMCHA isomers, which exhibit species-specific bioactivity in beetles .

Functional Group Impact :

  • The conjugated enal system in the target compound enhances electrophilicity at the aldehyde group, favoring nucleophilic additions (e.g., in Schiff base formation). This contrasts with chlorinated analogs (e.g., 2-chloro-2-phenylacetaldehyde), where the electron-withdrawing Cl group further activates the aldehyde for reactions .
  • Silyl-protected derivatives (e.g., Compound 8a) demonstrate how bulky substituents alter solubility and reactivity, enabling applications in materials science .

Analytical Differentiation :

  • GC-MS Fragmentation : DMCHA analogs produce characteristic fragments (e.g., m/z 152, 137, 109) due to cyclohexenylidene ring cleavage . The target compound’s additional methyl groups may shift fragment masses (e.g., m/z 166 for a trimethyl analog).
  • Retention Behavior : Boiling points and GC retention times correlate with molecular weight and substituent bulk. For example, 2-chloro-2-phenylacetaldehyde (MW 154.59) elutes faster than higher-weight trimethyl derivatives .

Biological Relevance :

  • While DMCHA isomers are critical beetle pheromones, the target compound’s trimethyl substitution may reduce bioactivity due to steric clashes with olfactory receptors. However, synthetic modifications (e.g., silyl groups in Compound 8a/b) could restore or enhance activity .

Biological Activity

2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde, also known as 4-(2-butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one, is a compound that has garnered attention for its potential biological activities. This article explores the biological effects of this compound, including its toxicity, genotoxicity, and applications in various fields.

  • Molecular Formula: C₁₃H₁₈O
  • Molecular Weight: 190.28 g/mol
  • CAS Registry Number: 13215-88-8

Toxicological Profile

The compound has been evaluated for various toxicological endpoints:

  • Genotoxicity :
    • In a bacterial reverse mutation assay (Ames test), 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde did not show mutagenic effects in strains of Salmonella typhimurium and Escherichia coli, indicating it is not genotoxic under the tested conditions .
  • Repeated Dose Toxicity :
    • The calculated margin of exposure (MOE) for repeated dose toxicity was greater than 100, suggesting a low risk at typical exposure levels .
  • Reproductive and Local Respiratory Toxicity :
    • Evaluated using the threshold of toxicological concern (TTC), the exposure levels were below the established safety thresholds (0.03 mg/kg/day and 1.4 mg/day respectively) .
  • Skin Sensitization :
    • The compound was assessed for skin sensitization and found to be below the dermal sensitization threshold (DST) for reactive materials (64 μg/cm²) .

Environmental Impact

The environmental safety profile indicates that the compound poses minimal risk based on its low toxicity levels in aquatic environments, with a predicted no-effect concentration (PNEC) of 0.00307 μg/L .

Research Findings and Case Studies

Several studies have investigated the biological activity and applications of this compound:

Case Study: Flavor and Fragrance Applications

The compound is utilized in the flavor and fragrance industry due to its tobacco-like odor and nutty flavor profile. It is recognized for enhancing the sensory attributes of various products .

Synthesis and Applications in Chemical Sensors

Research has highlighted the role of derivatives of this compound as intermediates in constructing chemical sensors. For instance, derivatives like 2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)malononitrile have been synthesized for use in dye-sensitized solar cells, showcasing its versatility in advanced materials .

Data Table: Summary of Biological Activities

Activity TypeFindings
GenotoxicityNot mutagenic in Ames test
Repeated Dose ToxicityMOE > 100; low risk at typical exposure levels
Reproductive ToxicityExposure below TTC thresholds
Skin SensitizationBelow DST for reactive materials
Environmental SafetyPNEC = 0.00307 μg/L; minimal aquatic toxicity risk
Flavor/Fragrance UseTobacco-like odor; nutty flavor profile

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